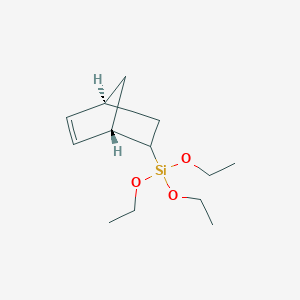

5-(Bicycloheptenyl)triethoxysilane

Description

5-(Bicycloheptenyl)triethoxysilane (CAS: 18401-43-9), also known as [bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane, is a hybrid organosilane compound characterized by a bicyclo[2.2.1]hept-5-en-2-yl group bonded to a triethoxysilane moiety. Its molecular formula is C₁₃H₂₄O₃Si, with a molecular weight of 256.41 g/mol . The compound is a colorless to pale yellow liquid with a boiling point of 104–106°C .

The bicycloheptenyl group imparts unique steric and electronic properties, enabling applications in advanced materials such as surface-functionalized mesoporous silica for radiopharmaceuticals , periodic mesoporous organosilicas (PMOs) , and hybrid membranes . Its triethoxysilane group facilitates covalent bonding to hydroxyl-rich surfaces (e.g., silica, glass, or metals) via hydrolysis and condensation reactions .

Properties

IUPAC Name |

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-triethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDWDAAEFGBAC-LAGVYOHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CC2CC1C=C2)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](C1C[C@@H]2C[C@H]1C=C2)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, norbornene is reacted with HSi(OEt)₃ in the presence of a Karstedt catalyst (platinum-divinyltetramethyldisiloxane complex) at 80–100°C under inert atmosphere. The reaction proceeds via a radical chain mechanism, where the platinum catalyst activates the Si–H bond, enabling regioselective addition to the less substituted carbon of the norbornene double bond. The exo selectivity is favored due to steric constraints imposed by the bicyclic structure.

Key Parameters:

-

Catalyst Loading: 5–10 ppm platinum relative to silane.

-

Solvent: Toluene or xylene to enhance solubility.

-

Reaction Time: 6–12 hours for >90% conversion.

Challenges and Optimization

Side reactions, such as oligomerization of norbornene or over-reduction of the silane, are mitigated by maintaining strict temperature control and using inhibitor-free solvents. Post-reaction purification involves fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the product.

Acid-Catalyzed Condensation and Functionalization

An alternative method involves the acid-catalyzed condensation of chlorotriethoxysilane (ClSi(OEt)₃) with norbornenyl Grignard reagents. This approach exploits the nucleophilic substitution of chlorine with a norbornenyl moiety.

Stepwise Synthesis

-

Grignard Reagent Preparation: Norbornene is treated with magnesium in tetrahydrofuran (THF) to generate norbornenyl magnesium bromide.

-

Silane Functionalization: The Grignard reagent is slowly added to ClSi(OEt)₃ at −20°C, followed by gradual warming to room temperature.

-

Workup: The mixture is quenched with ammonium chloride, and the product is extracted using diethyl ether.

Critical Considerations:

Yield and Purity

This method typically achieves 70–80% yield, with purity >95% after silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual chlorine or unreacted Grignard species.

Hydrolysis-Condensation with Brønsted Acid Ion Exchangers

A patented one-step process (DE102008041601A1) utilizes Brønsted acid ion exchangers to catalyze the hydrolysis and condensation of silane precursors. While originally developed for branched SiH-functional siloxanes, this method is adaptable to 5-(bicycloheptenyl)triethoxysilane synthesis.

Protocol Overview

-

Precursor Mixing: A mixture of HSi(OEt)₃, norbornene-epoxy derivatives, and tetraethoxysilane (TEOS) is prepared.

-

Catalysis: A sulfonated polystyrene resin (e.g., Amberlyst® 15) is added, followed by controlled water addition (0.5–1.0 equiv).

-

Reaction Monitoring: Conducted at 60°C for 3–5 hours, with FTIR tracking Si–H consumption.

Advantages:

Data Table: Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Hydrosilylation | Pt-based | 85–92 | 98 | High regioselectivity |

| Grignard Functionalization | AlCl₃ | 70–80 | 95 | Avoids platinum costs |

| Acid-Catalyzed Condensation | Ion exchanger | 75–85 | 97 | Scalable, one-step process |

Emerging Techniques and Industrial Adaptations

Recent advancements focus on solvent-free mechanochemical synthesis and flow chemistry. Ball-milling norbornene with HSi(OEt)₃ and catalytic PtO₂ achieves 88% yield in 2 hours, reducing solvent waste . Flow reactors with immobilized catalysts enable continuous production, enhancing throughput for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Bicycloheptenyl)triethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ethanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Hydrosilylation: Reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds

Common Reagents and Conditions

Hydrolysis: Water, often in the presence of an acid or base catalyst.

Condensation: Silanols, under acidic or basic conditions.

Hydrosilylation: Platinum-based catalysts, alkenes, or alkynes.

Major Products

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Hydrosilylation: Various organosilicon compounds depending on the alkene or alkyne used.

Scientific Research Applications

Synthesis of Organosilicon Compounds

5-(Bicycloheptenyl)triethoxysilane is primarily used as a precursor for synthesizing other organosilicon compounds. Its ability to form stable condensation products with siliceous surfaces enables the development of new materials with enhanced properties. For instance, it can be utilized in the production of polysilanes, which are important in electronics and optics due to their thermal stability and electrical conductivity .

Catalysis in Organic Reactions

This silane compound acts as a catalyst in various organic reactions. It can facilitate polymerization processes and enhance reaction rates by providing a reactive interface for reactants. Research has shown that when used in conjunction with other catalysts, 5-(Bicycloheptenyl)triethoxysilane can significantly improve yields and selectivity in synthetic pathways .

Nanotechnology Applications

In the field of nanotechnology, 5-(Bicycloheptenyl)triethoxysilane is employed to modify surfaces at the nanoscale. Its organofunctional groups allow for the alteration of surface properties such as wettability and adhesion, which are critical in creating nanocomposites and coatings. Studies indicate that silanes like this one can enhance the mechanical strength and durability of nanostructured materials .

Biomedical Applications

Recent investigations have explored the use of 5-(Bicycloheptenyl)triethoxysilane in biomedical fields, particularly as an adhesive agent for hydrogels. The compound's ability to bond with biological substrates makes it a candidate for developing biocompatible materials that can be used in drug delivery systems or tissue engineering . Although results are preliminary, there is potential for further research into its efficacy and safety.

Case Study 1: Polymer Brushes

A study conducted at MIT investigated the use of 5-(Bicycloheptenyl)triethoxysilane in creating polymer brushes through surface-initiated polymerization. The results showed that exposure to this silane increased the thickness of polymer films significantly, demonstrating its effectiveness as a coupling agent in surface modifications .

Case Study 2: Hydrogels for Anti-Fouling Applications

Research on cellulose-based hydrogels incorporated with 5-(Bicycloheptenyl)triethoxysilane indicated promising results for anti-fouling applications. The silane was tested for its adhesive properties, which are crucial for developing hydrogels that resist biofouling when used in marine environments .

Mechanism of Action

The primary mechanism of action of 5-(Bicycloheptenyl)triethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the ethoxy groups to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 5-(Bicycloheptenyl)triethoxysilane with four structurally related triethoxysilanes:

Detailed Comparative Analysis

Reactivity and Chemical Versatility

- 5-(Bicycloheptenyl)triethoxysilane: The norbornene moiety undergoes inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines and [3+2] cycloadditions with technetium complexes (e.g., [99mTcO₃(tacn)]⁺) for radiopharmaceutical labeling . This reactivity is absent in linear alkenes like VTES due to the strained bicyclic structure enhancing electron density in the double bond .

- VTES: The vinyl group participates in free-radical polymerization and thiol-ene reactions, making it suitable for polymer composites . However, it lacks the stereoselectivity seen in norbornene-based systems.

- (3-Aminopropyl)triethoxysilane: The amino group enables covalent conjugation with biomolecules (e.g., antibodies, enzymes) but requires additional cross-linkers (e.g., glutaraldehyde) .

Performance in Material Science

- Surface Functionalization: 5-(Bicycloheptenyl)triethoxysilane achieves >90% grafting efficiency on mesoporous silica (MCM-41, SBA-15) for technetium-99m labeling, outperforming non-bicyclic silanes . VTES improves interfacial adhesion in wood-polymer composites by 143% but requires co-agents like dopamine for optimal results .

- Membrane Technology: BTESE forms microporous silica membranes with <0.5 nm pore sizes, ideal for gas separation, but lacks functional groups for further modification . 5-(Bicycloheptenyl)triethoxysilane enables pore-size tuning while introducing reactive sites for post-synthetic modifications .

Biological Activity

5-(Bicycloheptenyl)triethoxysilane is a silane compound that has garnered attention for its potential applications in various fields, including materials science and biological studies. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Molecular Formula: C₁₅H₂₈O₃Si

Molecular Weight: 284.47 g/mol

Density: 0.963 g/mL

Boiling Point: 87-91 °C at 0.2 mmHg

Refractive Index: 1.4489 at 20 °C

This compound features a bicycloheptene structure attached to a triethoxysilane group, which provides unique properties for biological interactions and material bonding.

The biological activity of 5-(Bicycloheptenyl)triethoxysilane is primarily attributed to its ability to interact with various biological substrates. The silane group allows it to form stable bonds with siliceous surfaces and other oxides, enhancing its utility in biomedical applications. It can potentially modulate enzyme activities and receptor interactions, although specific molecular targets remain under investigation .

Applications in Biological Studies

- Adhesive Properties : Research indicates that 5-(Bicycloheptenyl)triethoxysilane can serve as an adhesive agent in hydrogel formulations. Its efficacy in this role is still being evaluated, particularly in terms of its antibiofouling capabilities against marine microorganisms .

- Drug Delivery Systems : The compound's ability to form stable interfaces makes it a candidate for drug delivery systems, where it can facilitate the controlled release of therapeutic agents .

- Surface Modification : It is used to modify surfaces for improved biocompatibility and reduced fouling, which is crucial in medical devices and implants .

Study on Hydrogel Formulations

A study investigated the use of 5-(Bicycloheptenyl)triethoxysilane in cellulose-based hydrogels aimed at anti-fouling applications. The results showed promising mechanical properties and potential for use in marine environments, although further studies are needed to fully understand its bioactivity .

Interaction with Biological Substrates

Another research effort focused on the interaction of the compound with various nucleophiles in silica-grafted oligomeric benzyl phosphate systems. The findings indicated that the compound facilitated significant reactions leading to high yields of benzylated products, demonstrating its utility in synthetic biology applications .

Data Table: Comparative Biological Activity

| Property | 5-(Bicycloheptenyl)triethoxysilane | Other Silanes |

|---|---|---|

| Adhesive Strength | Moderate (under evaluation) | Varies widely |

| Antibiofouling Activity | Promising (needs further study) | High (e.g., trimethoxysilanes) |

| Drug Release Profile | Controlled (in preliminary studies) | Established (varies by type) |

| Surface Modification Efficacy | High | Variable |

Q & A

Basic: What are the recommended synthetic routes for 5-(Bicycloheptenyl)triethoxysilane, and how can its structure be confirmed experimentally?

Answer:

The compound is synthesized via Diels-Alder reactions between tetrazine derivatives and 5-(bicycloheptenyl)triethoxysilane under inert conditions (e.g., anhydrous THF, N₂ atmosphere). For example, Blackman et al. reported reacting 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine with the silane in a 1:1.6 molar ratio, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient) . Structural confirmation requires ¹H/¹³C NMR to identify alkene and ethoxy group signals (e.g., δ 3.91 ppm for -OCH₂CH₃ and bicyclic proton resonances at δ 1.24–2.31 ppm) and GC-MS to verify molecular ion peaks (m/z 256–284, depending on isomers) .

Basic: How should researchers handle isomer mixtures (endo/exo) during characterization and application studies?

Answer:

Technical-grade 5-(bicycloheptenyl)triethoxysilane often contains endo/exo isomers (e.g., 95% purity, mixture of isomers) . To address this:

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or silica gel chromatography with nonpolar solvents (hexane/ethyl acetate).

- Spectroscopic differentiation : Compare NMR coupling constants (J values) for bicyclic protons; endo isomers typically exhibit distinct splitting patterns due to steric constraints .

- Application-specific considerations : For cycloaddition reactions (e.g., grafting onto mesoporous silica), isomer ratios may influence reaction kinetics and stereoselectivity, requiring pre-separation or kinetic studies .

Advanced: How does 5-(bicycloheptenyl)triethoxysilane enable stereoselective [3+2] cycloaddition in material science applications?

Answer:

The bicycloheptenyl group provides a strained alkene for stereoselective reactions. For example, in TcO₃⁺-TACN complexes, the silane’s norbornene-like structure facilitates [3+2] cycloaddition with technetium-99m complexes, enabling radiolabeling of mesoporous silica (MCM-41). The reaction’s stereoselectivity arises from:

- Steric effects : The bulky bicyclic group restricts approach angles, favoring endo transition states.

- Electronic factors : Electron-deficient alkenes (e.g., tetrazine derivatives) enhance reaction rates.

Methodologically, monitor reaction progress via UV-Vis (color change from purple to orange) and confirm grafting efficiency through BET surface area analysis and XPS .

Advanced: What experimental strategies resolve contradictions in reported reaction yields or byproduct formation?

Answer:

Discrepancies in yields (e.g., 54% in one study vs. lower/higher elsewhere) often stem from:

- Isomer ratios : Unseparated endo/exo mixtures may lead to variable reactivity.

- Catalyst selection : Karstedt catalysts (Pt-based) improve hydrosilylation efficiency vs. uncatalyzed routes .

To address this: - Standardize isomer ratios via pre-purification.

- Optimize catalyst loading (e.g., 9 × 10⁻⁷ mol Pt per 0.09 mol substrate) .

- Use kinetic studies (e.g., in situ FTIR) to track intermediate formation and adjust reaction times .

Advanced: How can computational modeling complement experimental studies of 5-(bicycloheptenyl)triethoxysilane’s reactivity?

Answer:

- DFT calculations : Predict regioselectivity in cycloadditions by modeling transition states (e.g., endo vs. exo pathways).

- Molecular dynamics : Simulate grafting efficiency on silica surfaces under varying solvent conditions (e.g., THF vs. toluene).

- QSPR models : Correlate silane structure (e.g., ethoxy group orientation) with hydrolysis rates in sol-gel applications. Pair computational data with experimental validation via TGA (thermal stability) and TEM (surface morphology) .

Basic: What safety protocols are critical when handling 5-(bicycloheptenyl)triethoxysilane in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS hazard class: Warning).

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact.

- Spill management : Collect leaks with vacuum systems (spark-proof) and dispose via approved waste streams.

- Fire safety : Use CO₂ or alcohol-resistant foam (decomposition releases CO) .

Advanced: How can researchers optimize silane hydrolysis for controlled sol-gel synthesis?

Answer:

Hydrolysis of ethoxy groups governs sol-gel network formation. To control kinetics:

- pH adjustment : Acidic conditions (HCl, pH 2–4) accelerate hydrolysis.

- Co-solvents : Use ethanol/water mixtures (1:1 v/v) to balance polarity.

- In situ monitoring : Track ethoxy group consumption via ²⁹Si NMR (peaks at −45 to −60 ppm for silanol intermediates). Post-hydrolysis, calcine at 400–600°C to form mesoporous silica frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.